![molecular formula C6H2ClIN2S B3030240 4-Chloro-5-iodothieno[2,3-d]pyrimidine CAS No. 885229-27-6](/img/structure/B3030240.png)
4-Chloro-5-iodothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodothieno[2,3-d]pyrimidine is a compound with the molecular formula C6H2ClIN2S and a molecular weight of 296.52 . It is also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine . It is a white solid .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Chloro-5-iodothieno[2,3-d]pyrimidine, has been described in various research developments . One method involves the reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS . Another method involves a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodothieno[2,3-d]pyrimidine is 1S/C6H2ClIN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-5-iodothieno[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
4-Chloro-5-iodothieno[2,3-d]pyrimidine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, and under -20C .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including 4-Chloro-5-iodothieno[2,3-d]pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Pyrimidines
4-Chloro-5-iodothieno[2,3-d]pyrimidine can be used in the synthesis of functionally vital pyrimidines . An effective and smooth synthesis of these compounds has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
Anti-Inflammatory Activities of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Analogs
Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported . The influence of the synthesized compounds on messenger ribonucleic acid (mRNA) and protein levels of iNOS and other inflammatory mediators were studied using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations .
Multi-Targeted Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from 4-Chloro-5-iodothieno[2,3-d]pyrimidine, have been discovered as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines .
Apoptosis Inducers
The same pyrrolo[2,3-d]pyrimidine derivatives have also been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Development of New Anti-Inflammatory Agents
Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could lead to the development of new pyrimidines as anti-inflammatory agents .
Mechanism of Action
While the specific mechanism of action for 4-Chloro-5-iodothieno[2,3-d]pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-iodothieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCGVZKCHEYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743732 | |
Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
CAS RN |
885229-27-6 | |
Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.